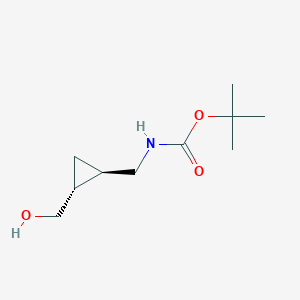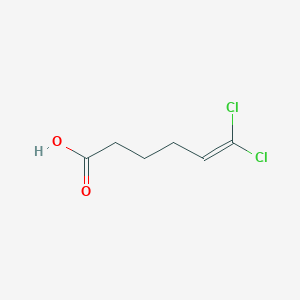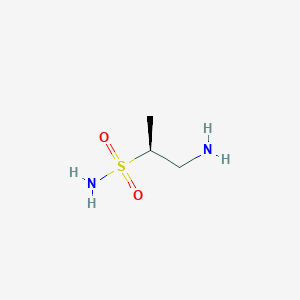
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to yield an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.
科学研究应用
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropyl and carbamate functionalities into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate moiety can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl ring provides rigidity and steric hindrance, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Similar compounds include other tert-butyl carbamates and cyclopropyl derivatives, such as:
- Tert-butyl ((cyclopropylmethyl)carbamate)
- Tert-butyl ((2-hydroxycyclopropyl)methyl)carbamate
Uniqueness
Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-[[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI 键 |
KXNPTSIIVCAMOC-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CO |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)


![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)


![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)





![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
